molecular formula C13H16O4 B3050616 Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- CAS No. 27364-71-2

Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-

Cat. No.: B3050616
CAS No.: 27364-71-2
M. Wt: 236.26 g/mol
InChI Key: VSODLHSFRVYYBZ-UHFFFAOYSA-N
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Description

The compound "Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-" is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with three hydroxyl groups at positions 2, 4, and 6, and a 3-methyl-2-butenyl (prenyl) group at position 3.

Properties

IUPAC Name

1-[2,4,6-trihydroxy-3-(3-methylbut-2-enyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-7(2)4-5-9-10(15)6-11(16)12(8(3)14)13(9)17/h4,6,15-17H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSODLHSFRVYYBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C(C=C1O)O)C(=O)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470619
Record name Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27364-71-2
Record name Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxyacetophenone and 3-methyl-2-butenyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of a secondary alcohol.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Secondary alcohols.

    Substitution: Esters or ethers, depending on the reagents used.

Scientific Research Applications

Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups on the phenyl ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The 3-methyl-2-butenyl side chain may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key differences between the target compound and two structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Hydroxyl Positions Key Functional Groups
Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- Not Available C₁₃H₁₆O₄* ~248.27* 3-methyl-2-butenyl (prenyl) 2, 4, 6 Acetyl, trihydroxy, prenyl
1-[4,6-Dihydroxy-2-methoxy-3-(3-methyl-2-butenyl)phenyl]-2-phenylethanone 55607-22-2 C₂₀H₂₂O₄ 326.39 3-methyl-2-butenyl, methoxy, benzyl 4, 6 Benzyl ketone, dihydroxy, methoxy
Ethanone, 1-[2,6-dihydroxy-4-(3-methylbutoxy)phenyl]- 918814-69-4 C₁₃H₁₈O₄ 238.28 3-methylbutoxy (ether) 2, 6 Acetyl, dihydroxy, ether

*Estimated based on structural analysis.

Key Observations:

Hydroxylation Patterns :

  • The target compound has three hydroxyl groups (2,4,6), enhancing its polarity and hydrogen-bonding capacity compared to the dihydroxy analogs. This may increase its solubility in polar solvents and acidity.
  • The methoxy group in the benzyl ketone analog (CAS 55607-22-2) reduces polarity and steric hindrance compared to a hydroxyl group.

In contrast, the 3-methylbutoxy group in CAS 918814-69-4 is an ether-linked alkyl chain, increasing flexibility but reducing reactivity. The benzyl ketone in CAS 55607-22-2 adds aromaticity, which may influence UV absorption and electronic properties.

Molecular Weight :

  • The target compound’s lower molecular weight (~248.27) compared to CAS 55607-22-2 (326.39) suggests differences in pharmacokinetic properties, such as diffusion rates.

Physicochemical Properties

Property Target Compound CAS 55607-22-2 CAS 918814-69-4
Polarity High (trihydroxy) Moderate (dihydroxy/methoxy) Moderate (dihydroxy/ether)
Lipophilicity (XLogP3) Estimated ~2.5* Higher (benzyl group) ~2.8 (calculated)
Hydrogen Bond Donors 3 2 2

*Estimated based on structural analogs.

Biological Activity

Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- (CAS No. 27364-71-2), is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16O4
  • Molecular Weight : 236.264 g/mol
  • IUPAC Name : Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-

The compound features three hydroxyl groups on the phenyl ring and a side chain that includes a methyl group and a double bond, which may contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds with multiple hydroxyl groups often exhibit significant antioxidant activity. Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- has been studied for its ability to scavenge free radicals and reduce oxidative stress in various biological systems.

A study demonstrated that this compound effectively inhibited lipid peroxidation in rat liver homogenates, suggesting a protective role against oxidative damage .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of the bacterial cell membrane integrity .

Anti-inflammatory Effects

Ethanone derivatives are known to modulate inflammatory pathways. Preliminary findings suggest that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Antioxidant ActivityInhibition of lipid peroxidation in rat liver homogenatesProtective against oxidative stress
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coliPotential antimicrobial agent
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines in macrophagesPossible therapeutic use in inflammation

The biological activities of Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]- are likely mediated through several mechanisms:

  • Free Radical Scavenging : The presence of hydroxyl groups enhances the ability to donate electrons and neutralize free radicals.
  • Membrane Disruption : The hydrophobic tail may insert into bacterial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : Interaction with signaling pathways involved in inflammation could downregulate the expression of inflammatory mediators.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanone, 1-[2,4,6-trihydroxy-3-(3-methyl-2-butenyl)phenyl]-
Reactant of Route 2
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